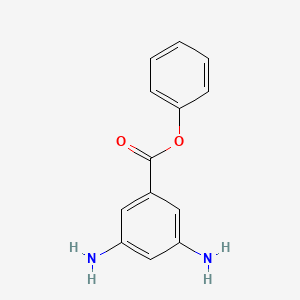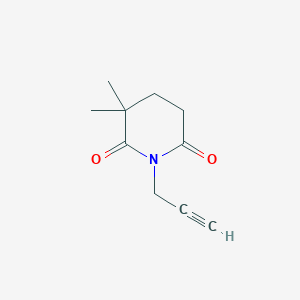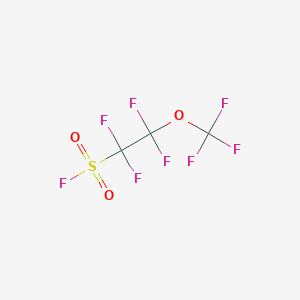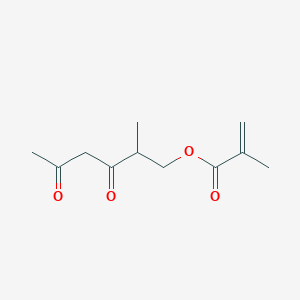
Phenyl 3,5-diaminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 3,5-diaminobenzoate is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a phenyl group attached to a benzoate moiety, which is further substituted with amino groups at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl 3,5-diaminobenzoate can be synthesized through several synthetic routes. One common method involves the reaction of 3,5-dinitrobenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride to form phenyl 3,5-dinitrobenzoate. This intermediate is then subjected to catalytic hydrogenation using a palladium on carbon catalyst to reduce the nitro groups to amino groups, yielding this compound.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl 3,5-diaminobenzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration with concentrated nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenyl 3,5-dinitrobenzoate.
Reduction: Various reduced derivatives depending on the reaction conditions.
Substitution: Substituted this compound derivatives.
Applications De Recherche Scientifique
Phenyl 3,5-diaminobenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials such as polyimides and liquid crystal alignment films.
Mécanisme D'action
The mechanism of action of phenyl 3,5-diaminobenzoate involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and interact with various biological molecules, influencing their function. In medicinal chemistry, the compound’s ability to inhibit certain enzymes or modulate receptor activity is of particular interest.
Comparaison Avec Des Composés Similaires
Phenyl 3,5-diaminobenzoate can be compared with other similar compounds such as:
Phenyl 2,4-diaminobenzoate: Differing in the position of the amino groups, which affects its reactivity and applications.
Phenyl 3,5-diaminobenzoic acid: Similar structure but with a carboxylic acid group instead of an ester group, leading to different chemical properties and uses.
Phenyl 3,5-dinitrobenzoate: The nitro derivative, which is an intermediate in the synthesis of this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and ester functional groups, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
141288-44-0 |
|---|---|
Formule moléculaire |
C13H12N2O2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
phenyl 3,5-diaminobenzoate |
InChI |
InChI=1S/C13H12N2O2/c14-10-6-9(7-11(15)8-10)13(16)17-12-4-2-1-3-5-12/h1-8H,14-15H2 |
Clé InChI |
GMIYURCWSJKRKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)
![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)



![Methyl [2-(4-methyl-1,3-dioxolan-2-yl)phenoxy]acetate](/img/structure/B14283955.png)
![4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate](/img/structure/B14283959.png)
![[[[Bis(trimethylsilyl)amino]tellanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14283962.png)



